REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[CH:9])[CH:5]=[CH:4][N:3]=1.[N:10]([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)=[N+:11]=[N-:12].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+]>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].O.CC(O)(C)C>[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[N:12]=[N:11][N:10]([CH2:13][C:14]3[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=3)[CH:9]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3,4.5.6.7.8.9.10,11.12|
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Name
|
|
Quantity
|
200 mg
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Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C#C
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Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
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N(=[N+]=[N-])CC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
143 mg
|
Type
|
reactant
|
Smiles
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O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
|
Name
|
|
Quantity
|
36 mg
|
Type
|
catalyst
|
Smiles
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O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
solvent
|
Smiles
|
O.CC(C)(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction was stirred at room temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then partitioned between water (50 mL) and EtOAc (50 mL)
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous phase was extracted once with EtOAc (50 mL)
|
Type
|
WASH
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Details
|
The combined organic phases were washed with saturated aqueous sodium chloride (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification on silica (30-50% ethyl acetate in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)C=1N=NN(C1)CC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |